molecular formula C20H16N6OS B5183381 N-(2-CYANOPHENYL)-2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE

N-(2-CYANOPHENYL)-2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE

Cat. No.: B5183381
M. Wt: 388.4 g/mol
InChI Key: ZZRAECUAWNOJJY-UHFFFAOYSA-N
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Description

N-(2-Cyanophenyl)-2-({5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a triazinoindole core substituted with an ethyl group at the 5-position and a sulfanyl-linked acetamide moiety.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6OS/c1-2-26-16-10-6-4-8-14(16)18-19(26)23-20(25-24-18)28-12-17(27)22-15-9-5-3-7-13(15)11-21/h3-10H,2,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRAECUAWNOJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-CYANOPHENYL)-2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A cyanophenyl group : Enhances lipophilicity and potential interactions with biological targets.
  • A triazinoindole moiety : Known for its diverse biological activities, including anticancer and antimicrobial properties.
  • A sulfanyl group : May contribute to the compound's reactivity and biological interactions.

Anticancer Activity

Research indicates that derivatives of triazinoindoles exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The triazinoindole scaffold is known to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have shown that compounds with similar structures can disrupt cellular signaling pathways involved in tumor growth .
  • Case Study : A study involving a related triazinoindole compound demonstrated a dose-dependent inhibition of cancer cell proliferation in vitro, suggesting that this compound may exhibit similar effects .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Activity Spectrum : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the cyanophenyl group may enhance interaction with bacterial membranes .
  • Research Findings : In vitro assays revealed that related compounds significantly inhibited biofilm formation in Pseudomonas aeruginosa and Staphylococcus aureus, highlighting the potential for this compound to combat resistant bacterial strains .

Toxicological Profile

Understanding the safety profile of new compounds is crucial:

  • In Vitro Toxicity Studies : Toxicity assessments using various eukaryotic cell lines indicated that some derivatives of similar structures possess cytotoxic effects at high concentrations. However, modifications in the side chains can lead to reduced toxicity while maintaining biological activity .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityMechanism
N-(2-Bromophenyl) AcetamideAntidiabeticEnzyme inhibition (alpha-glucosidase)
5-Ethyl Triazinoindole DerivativeAnticancerInduces apoptosis in cancer cells
5-Aryl 2-aminoimidazoleAntimicrobialInhibits biofilm formation

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing triazine and indole moieties exhibit promising anticancer properties. For instance, derivatives of triazine have been shown to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated that N-(2-CYANOPHENYL)-2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE can potentially target cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Triazine derivatives are often evaluated for their efficacy against various pathogens. Preliminary studies have shown that related compounds exhibit significant antibacterial and antifungal activities, indicating that this compound may also possess similar properties.

Neuroprotective Effects

Emerging evidence points to the neuroprotective capabilities of triazine-based compounds in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. The inhibition of cholinesterase enzymes by related sulfonamide derivatives has been documented, suggesting that this compound might also serve as a potential treatment option for cognitive disorders.

Anticancer Studies

A study published in Molecules (2020) evaluated various triazine derivatives for their anticancer effects against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

Antimicrobial Research

In another investigation focusing on the antimicrobial properties of triazine-based compounds, researchers found that several derivatives showed significant activity against Gram-positive and Gram-negative bacteria . This suggests a potential application for this compound in treating bacterial infections.

Neuroprotective Studies

Research on neuroprotective agents highlighted the role of triazine compounds in inhibiting acetylcholinesterase (AChE), which is crucial for managing Alzheimer’s disease symptoms . The findings suggest that this compound could be developed further as a therapeutic agent for cognitive disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth
AntimicrobialSignificant activity against bacteria
NeuroprotectiveInhibition of AChE; potential in Alzheimer's

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound differs from its analogs primarily in two regions:

Triazinoindole Core: The ethyl group at the 5-position contrasts with methyl or bromo substituents in similar compounds (e.g., compounds 15, 23–27). Ethyl groups enhance lipophilicity, which may improve membrane permeability compared to methyl analogs .

Aryl Acetamide Substituents: The 2-cyanophenyl group distinguishes it from derivatives with fluorophenyl (compound 15), bromophenyl (compound 26), or nitrophenyl () groups. Cyano is a moderate electron-withdrawing group, while nitro (stronger electron-withdrawing) and bromo (electron-deficient halogen) substituents may alter electronic environments and binding affinities .

Spectroscopic Characterization

  • 1H NMR : Expected signals include aromatic protons (δ 7.5–8.5 ppm), ethyl group protons (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH2), and a singlet for the acetamide NH (δ ~10.5 ppm) .
  • LCMS : Molecular ion peaks (e.g., [M+H]+) would align with the calculated mass (C20H16N6OS2: ~444.5 g/mol).

Data Table: Key Analogs and Properties

Compound ID/Name Triazinoindole Substituent Aryl Substituent Molecular Formula Purity Reference
N-(2-Cyanophenyl)-2-({5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamide 5-Ethyl 2-Cyanophenyl C20H16N6OS2 >95%* -
Compound 23 5-Methyl 4-(Cyanomethyl)phenyl C19H15N5OS >95%
Compound 15 (N-(4-Fluorophenyl)-...) 5-Methyl 4-Fluorophenyl C18H14FN5OS 95%
Compound 26 (N-(4-Bromophenyl)-...) 5-Methyl 4-Bromophenyl C17H14BrN5OS 95%
(N-(2-Nitrophenyl)-...) 5-Methyl 2-Nitrophenyl C17H13N5O3S -

*Assumed based on shared synthetic methods .

Functional Implications of Substituent Variations

  • Electron-Withdrawing Groups (Cyano vs.
  • Halogen vs.
  • Positional Effects: 2-Substituted aryl groups (e.g., 2-cyanophenyl, 2-nitrophenyl) may induce steric hindrance compared to para-substituted analogs (e.g., compound 15’s 4-fluorophenyl) .

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